molecular formula C14H11NO3 B072732 2-(2-Aminobenzoyl)benzoic acid CAS No. 1147-43-9

2-(2-Aminobenzoyl)benzoic acid

Cat. No. B072732
CAS RN: 1147-43-9
M. Wt: 241.24 g/mol
InChI Key: KORKIRUGUNPQML-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related benzoic acid compounds like 2-amino-3,5-diiodobenzoic acid has been characterized using methods like X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods (Yıldırım et al., 2015).
  • An efficient one-pot method for preparing 2-((2-aminobenzoyl)amino)benzoic acid derivatives has been reported, yielding high purity compounds (Wan, Gao, Chen, & Zhou, 2019).

Molecular Structure Analysis

  • The molecular structure of benzoic acid compounds has been extensively studied using electron diffraction and quantum chemical calculations (Aarset, Page, & Rice, 2006).

Chemical Reactions and Properties

  • The study of 2-amino-3,5-dibromobenzoic acid provided insights into molecular geometry, intra- and inter-molecular interactions, fundamental vibrational bands, and electronic bands (Yıldırım et al., 2015).
  • Investigations into novel organic reactions involving 2-N-substituted benzoic acid ion-pairs have been conducted, combining physicochemical and theoretical calculations (Amor, Akriche, Arfaoui, & Abderrahim, 2020).

Physical Properties Analysis

  • Research on similar compounds like 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has shed light on the physical properties such as planarity of molecular structures and intermolecular interactions (Kosma, Selzer, & Mereiter, 2012).

Chemical Properties Analysis

  • Studies on related compounds like 2-aminobenzothiazole and its reactions have provided insights into the chemical properties of similar benzoic acid derivatives (Mishra, Monir, Mitra, & Hajra, 2014).

Scientific Research Applications

  • Anaerobic Degradation by Pseudomonas Strain : A study by Ziegler et al. (1987) demonstrated that a denitrifying Pseudomonas strain can grow on 2-aminobenzoic acid under anaerobic conditions, suggesting its potential in biodegradation processes (Ziegler, Braun, Böckler, & Fuchs, 1987).

  • Synthesis of Derivatives : Wan et al. (2019) reported a one-pot method to prepare derivatives of 2-(2-Aminobenzoyl)benzoic acid, indicating its versatility in organic synthesis (Wan, Gao, Chen, & Zhou, 2019).

  • Role in Benzoxazole Formation : So and Heeschen (1997) studied the mechanism of 2-phenylbenzoxazole formation from benzoic acid and o-aminophenol, highlighting its application in creating complex organic compounds (So & Heeschen, 1997).

  • Doping of Polyaniline : Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives, including 2-(2-Aminobenzoyl)benzoic acid, as dopants for polyaniline, indicating applications in material science (Amarnath & Palaniappan, 2005).

  • Structure-Metabolism Relationships : Ghauri et al. (1992) investigated the metabolic fate of substituted benzoic acids in rats, providing insights into drug metabolism and pharmacokinetics (Ghauri, Blackledge, Glen, Sweatman, Lindon, Beddell, Wilson, & Nicholson, 1992).

  • Toxicity Assessment : Gorokhova et al. (2020) assessed the toxicity of benzoic acid derivatives, including 2-(2-Aminobenzoyl)benzoic acid, highlighting the importance of understanding their safety profiles (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Safety And Hazards

The safety data sheet indicates that 2-(2-Aminobenzoyl)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The synthesis of 2-(2-Aminobenzoyl)benzoic acids via a base-promoted aerobic cascade reaction represents a novel strategy . This approach could be further explored and optimized for the synthesis of a wide panel of 2-(2-Aminobenzoyl)benzoic acids with a broad substrate scope .

properties

IUPAC Name

2-(2-aminobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORKIRUGUNPQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150834
Record name 2-(2-Aminobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminobenzoyl)benzoic acid

CAS RN

1147-43-9
Record name 2-(2-Aminobenzoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminobenzoyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Aminobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-aminobenzoyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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